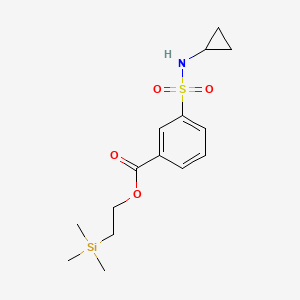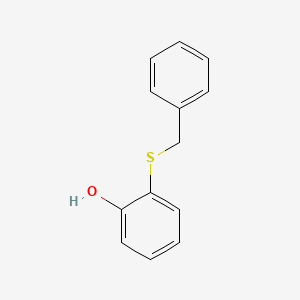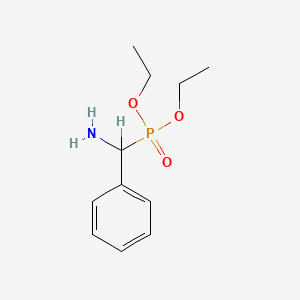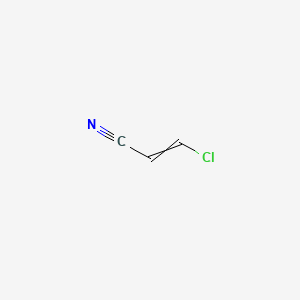
3-Chloroacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroacrylonitrile is an organic compound with the molecular formula C3H2ClN. It is a colorless to light yellow liquid with a pungent odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Métodos De Preparación
3-Chloroacrylonitrile can be synthesized through the chlorination of acrylonitrile. The process involves the addition of elemental chlorine to acrylonitrile, followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. This reaction is typically carried out in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives .
Análisis De Reacciones Químicas
3-Chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It is commonly used in cycloaddition reactions, such as the Diels-Alder reaction, due to its electrophilic nature.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include strong nucleophiles, reducing agents, and catalysts like copper salts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloroacrylonitrile has several scientific research applications:
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloroacrylonitrile involves its electrophilic nature, which allows it to react with nucleophiles. This reactivity is due to the presence of the electron-withdrawing chlorine and nitrile groups, which make the carbon-carbon double bond highly reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
3-Chloroacrylonitrile is similar to other acrylonitrile derivatives, such as acrylonitrile and 2-chloroacrylonitrile. it is unique due to its specific reactivity and applications:
Acrylonitrile: A simpler compound with a similar structure but without the chlorine atom.
2-Chloroacrylonitrile: Another chlorinated derivative, but with the chlorine atom in a different position.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Número CAS |
871-29-4 |
|---|---|
Fórmula molecular |
C3H2ClN |
Peso molecular |
87.51 g/mol |
Nombre IUPAC |
3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H |
Clave InChI |
DKFAYHWIVQDPCC-UHFFFAOYSA-N |
SMILES canónico |
C(=CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


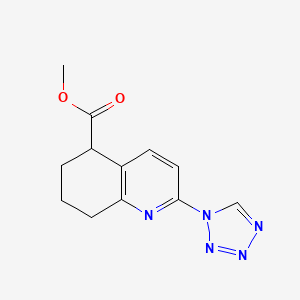
![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)
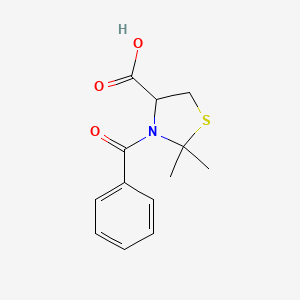
![[4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)
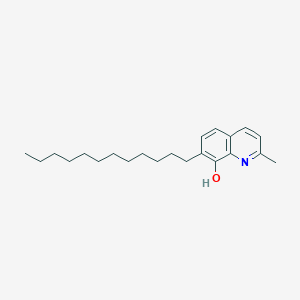
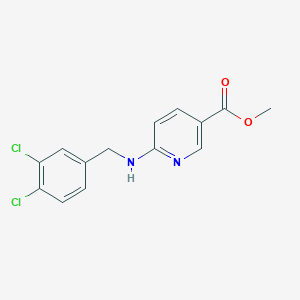
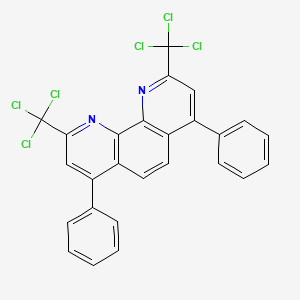
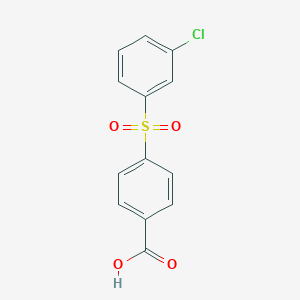
![N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide](/img/structure/B8629545.png)
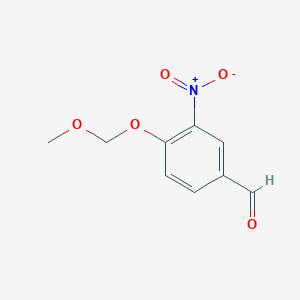
![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)
